molecular formula C10H11FO4S B3073425 4-(4-Fluorobenzenesulfonyl)-butyric acid CAS No. 1017674-75-7

4-(4-Fluorobenzenesulfonyl)-butyric acid

Cat. No. B3073425
CAS RN: 1017674-75-7
M. Wt: 246.26 g/mol
InChI Key: LZBBPZQDXQXENH-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-butyric acid is a chemical compound with the CAS Number: 1017674-75-7 . It has a molecular weight of 246.26 .


Synthesis Analysis

The synthesis of this compound-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H11FO4S/c11-8-3-5-9 (6-4-8)16 (14,15)7-1-2-10 (12)13/h3-6H,1-2,7H2, (H,12,13) .


Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 246.26 .

Scientific Research Applications

Electrosynthesis and SNAr Reactivity Enhancement

The electrosynthetic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents, such as 4-Fluorobenzenesulfonyl chloride, has been highlighted as a method to perform SNAr reactions under milder conditions. This approach leads to new pathways for synthesizing pharmaceutically interesting substances, demonstrating the potential of 4-(4-Fluorobenzenesulfonyl)-butyric acid in facilitating the synthesis of complex organic compounds (Weiss & Pühlhofer, 2001).

Novel Synthesis Methods for Pesticide Production

A study on the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative relevant to the structure of this compound, showcases its utility in producing key intermediates for pesticide preparation. This work not only outlines a novel synthesis route but also underscores the importance of such compounds in developing agrochemicals (Xiao-hua Du et al., 2005).

Butyric Acid: From Bioproduction to Applications

The relevance of butyric acid in various industries, including its synthesis through microbial fermentation, is extensively reviewed. The document discusses strategies for enhancing butyric acid production, emphasizing its significance in food, pharmaceuticals, and more. This broader context of butyric acid research illustrates the industrial relevance of derivatives like this compound (Jiang et al., 2018).

Chemical Synthesis and Properties of Polyamides

The synthesis of 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene demonstrates the application of this compound in creating materials with unique properties, such as noncrystalline polyamides with high thermal stability. This research area opens up new opportunities for the development of advanced materials for various applications (Hsiao et al., 2000).

Antitumor Properties and Drug Development

Sulfonamide derivatives, related to this compound, have been designed and synthesized as potential antitumor agents with low toxicity. The compounds exhibit promising antitumor activity and represent a novel class of drugs for cancer treatment. This application signifies the potential of this compound derivatives in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBBPZQDXQXENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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